molecular formula C14H8Cl2O2 B184268 4,4'-Dichlorobenzil CAS No. 3457-46-3

4,4'-Dichlorobenzil

Cat. No.: B184268
CAS No.: 3457-46-3
M. Wt: 279.1 g/mol
InChI Key: XMAWUPHYEABFDR-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzil is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzil, where two chlorine atoms are substituted at the para positions of the benzene rings. This compound is known for its light yellow to orange crystalline appearance and is used in various chemical applications .

Biochemical Analysis

Biochemical Properties

4,4’-Dichlorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, 4,4’-Dichlorobenzil can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and accumulation of reactive oxygen species (ROS), thereby affecting cellular redox balance .

Cellular Effects

The effects of 4,4’-Dichlorobenzil on cellular processes are diverse and depend on the cell type and concentration of the compoundThis oxidative stress can activate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, 4,4’-Dichlorobenzil has been shown to affect cell proliferation and apoptosis, with higher concentrations leading to cytotoxic effects.

Molecular Mechanism

At the molecular level, 4,4’-Dichlorobenzil exerts its effects through several mechanisms. One key mechanism is the inhibition of cytochrome P450 enzymes, which disrupts the normal metabolic processes and leads to the accumulation of toxic intermediates. Furthermore, 4,4’-Dichlorobenzil can bind to and modify the structure of proteins, altering their function and stability. This compound can also interfere with the electron transport chain in mitochondria, leading to impaired ATP production and increased ROS generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dichlorobenzil can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the accumulation of degradation products can influence the observed effects on cellular function. In in vitro studies, 4,4’-Dichlorobenzil has been shown to cause long-term changes in cellular metabolism and gene expression, which may persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of 4,4’-Dichlorobenzil in animal models vary with dosage. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 4,4’-Dichlorobenzil can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure . It is important to determine the threshold doses that elicit toxic effects to ensure safe usage in experimental settings.

Metabolic Pathways

4,4’-Dichlorobenzil is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These intermediates can be conjugated with glutathione or other detoxifying agents to facilitate their excretion. The metabolic flux of 4,4’-Dichlorobenzil can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Dichlorobenzil is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 4,4’-Dichlorobenzil can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Dichlorobenzil is crucial for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications may direct 4,4’-Dichlorobenzil to these specific compartments, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzil can be synthesized through the oxidation of 4,4’-dichlorobenzoin. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the conversion of 4,4’-dichlorobenzoin to 4,4’-dichlorobenzil .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorobenzil may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorobenzil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dichlorobenzil has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research on 4,4’-Dichlorobenzil includes its potential use in developing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 4,4’-Dichlorobenzil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .

Properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWUPHYEABFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063038
Record name 4,4'-Dichlorobenzil
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Molecular Weight

279.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3457-46-3
Record name 4,4′-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name Bis(4-chlorophenyl)ethanedione
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Synthesis routes and methods I

Procedure details

FIG. 5 shows the synthetic route for the chlorophenyl-substituted precursor polymer (Cl-DP-PPV) 19. See H. V. Huynh et al., Organometallics 27, 2231 (2008); X. Jing et al., Synth. Commun. 39, 492 (2009); and W. C. Wan et al., Macromolecules 30, 6567 (1997). As an example, commercially available benzimidazole 10 was reacted with two equivalents of octyl bromide to produce the benzimidazolium salt 11 in 46% yield, which was used as a condensation catalyst in the following reaction. Coupling 4-chlorobenzaldehyde 12 in the presence of the condensation catalyst 11 under basic aqueous conditions followed by oxidation with iron trichloride produced 4,4′-dichlorobenzil 13 in 69% yield. The benzil derivative 13 was then condensed with diethyl 1,3-acetonedicarboxylate to afford the cyclopentanone derivative 14 in 64% yield. A Diels-Alder reaction with norbornadiene produced the terephthalate derivative 15 in 89% yield. Reduction of hindered diesters is typically carried out using LiAlH4; however, a complex mixture of products was obtained as a result of the partial reduction of the phenyl chlorines. Better results were obtained with LiBH4, which produced the desired diol 16 in 93% yield, but required long (36 h) reaction times. The monomer 17 was obtained in 95% yield after stirring the diol 16 in thionyl chloride for 16 h. The chlorophenyl-substituted precursor polymer 18 was afforded in 37% yield by reaction of the monomer 17 with 1 equivalent of t-BuOK. The fully conjugated polymer 19 can be prepared by heating the precursor polymer to high temperatures.
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Synthesis routes and methods II

Procedure details

The dione product was obtained using the same synthetic methods as shown in Example 25, step 6, using 1,2-bis(4-chlorophenyl)ethanone (2.12 g, 8.00 mmol, 1.00 equiv) and SeO2 (5.11 g, 46.0 mmol, 5.75 equiv) as reactants. The solution was allowed to react, with stifling, for 2 hr at 120° C., then diluted with ethyl acetate, washed with saturated aqueous NaCl, and concentrated under vacuum. This afforded 2.19 g (crude) of 1,2-bis(4-chlorophenyl)ethane-1,2-dione as a yellow solid.
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2.12 g
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SeO2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the established synthetic routes for producing 4,4'-dichlorobenzil?

A1: this compound can be synthesized through different approaches:

  • From 1,1,1,2-Tetrachloro-2,2-bis(4-chlorophenyl)ethane: This compound, structurally similar to DDT, can be rearranged in the presence of sulfuric acid to yield this compound.
  • From 4,4'-Dichlorobenzophenone: This method involves converting 4,4'-dichlorobenzophenone to its disodioketyl derivative followed by carbonation in dioxane. This reaction results in the formation of 4,4'-dichlorobenzilic acid, which can then be further oxidized to this compound.

Q2: How does this compound react with chlorosulfonic acid? What is the significance of this reaction?

A: Treating this compound with an excess of chlorosulfonic acid leads to cyclization, yielding 3-chloro-2-phenylbenzofuran disulfonyl dichloride. This reaction involves electrophilic substitution and is particularly interesting for studying the reactivity of benzil derivatives towards strong electrophiles. Interestingly, using a smaller amount of chlorosulfonic acid results in the formation of 3,6,4'-trichloro-2-phenylbenzofuran-5-sulfonyl chloride instead. This highlights the influence of reagent stoichiometry on reaction selectivity.

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